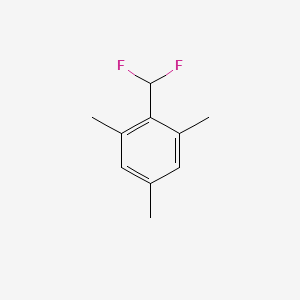![molecular formula C13H24N2O4 B13693904 (S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)
(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone is a compound that features a piperidone ring substituted with a Boc-protected amino group and a hydroxypropyl chain. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone typically involves the protection of the amino group with a Boc group, followed by the formation of the piperidone ring. One common method involves the use of tert-butyl dicarbonate (Boc anhydride) to protect the amino group, followed by cyclization to form the piperidone ring . The reaction conditions often include the use of a suitable base, such as triethylamine, to facilitate the protection reaction .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the piperidone ring can be reduced to form a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Deprotection of the Boc group typically involves the use of trifluoroacetic acid (TFA) or hydrochloric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(Boc-amino)-3-hydroxypropanoic acid
- (S)-3-(Boc-amino)-2-hydroxypropylamine
- (S)-2-(Boc-amino)-3-hydroxybutanoic acid
Uniqueness
(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone is unique due to its combination of a Boc-protected amino group and a piperidone ring, which provides both stability and reactivity in synthetic applications. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other protecting groups .
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
tert-butyl N-[1-hydroxy-3-(2-oxopiperidin-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-16)7-9-5-4-6-14-11(9)17/h9-10,16H,4-8H2,1-3H3,(H,14,17)(H,15,18) |
Clave InChI |
HTNYOHXDQACYNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1CCCNC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



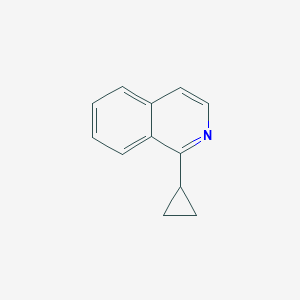
![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
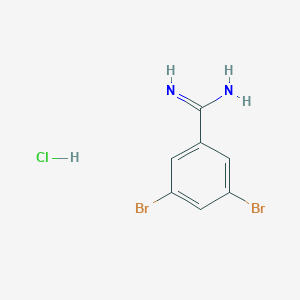
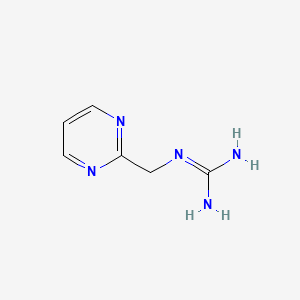
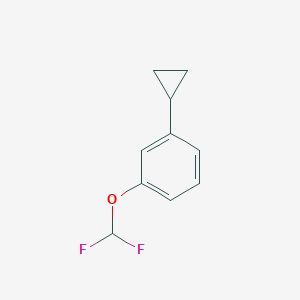

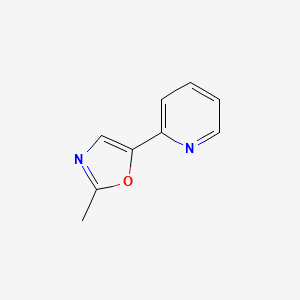
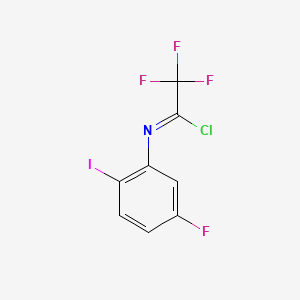

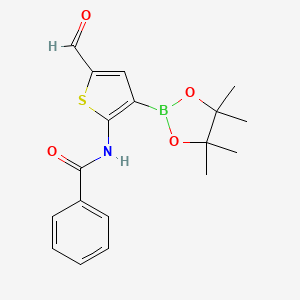
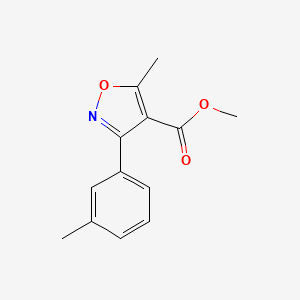
![7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13693912.png)
